molecular formula C7H10O3S B14357544 Acetic acid;3-methylthiophen-2-ol CAS No. 90467-72-4

Acetic acid;3-methylthiophen-2-ol

Cat. No.: B14357544
CAS No.: 90467-72-4
M. Wt: 174.22 g/mol
InChI Key: DCFFHBKYMTXISH-UHFFFAOYSA-N
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Description

The compound "Acetic acid;3-methylthiophen-2-ol" appears to combine acetic acid (CH₃COOH) with 3-methylthiophen-2-ol (C₅H₆OS), a thiophene derivative with a hydroxyl group at position 2 and a methyl group at position 3. These derivatives are characterized by:

  • Functional groups: Acetyl (-COCH₃) or carboxyl (-COOH) groups attached to a thiophene ring.
  • Applications: Key intermediates in organic synthesis, pharmaceuticals, and materials science due to their electron-rich aromatic systems and reactive substituents .

Properties

CAS No.

90467-72-4

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

acetic acid;3-methylthiophen-2-ol

InChI

InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4)

InChI Key

DCFFHBKYMTXISH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Key Functional Groups Substituents
Acetic acid;3-methylthiophen-2-ol* C₆H₈O₂S -COOH (acetic acid), -OH (phenol) Methyl (C-3), hydroxyl (C-2)
2-Acetyl-3-methylthiophene C₇H₈OS Acetyl (-COCH₃) Methyl (C-3), acetyl (C-2)
3-Methylthiophene C₅H₆S None Methyl (C-3)
2-(Thiophen-3-yl)acetic acid C₆H₆O₂S Carboxyl (-COOH) Thiophene ring (C-3)

*Inferred structure based on nomenclature.

Physicochemical Properties

  • Solubility: Acetic acid derivatives (e.g., 2-acetyl-3-methylthiophene) exhibit moderate solubility in polar solvents (e.g., ethanol) due to the acetyl group . 3-Methylthiophene is hydrophobic, typical of unsubstituted thiophenes.
  • Reactivity :
    • The hydroxyl (-OH) and carboxyl (-COOH) groups in "this compound" enhance hydrogen bonding and coordination with metal ions, similar to acetic acid-modified biochar (ASBB) used in uranium adsorption .
    • Acetyl groups in 2-acetyl-3-methylthiophene facilitate electrophilic substitution reactions on the thiophene ring .

Stability and Thermodynamics

  • Thermal Stability :
    • Acetic acid derivatives decompose at higher temperatures (~200°C) due to labile functional groups, whereas thiophene rings alone (e.g., 3-methylthiophene) are thermally stable .
  • Adsorption Efficiency :
    • ASBB exhibits a maximum sorption capacity (qₘ) of 112.40 mg/g for U(VI), attributed to its porous structure and -COOH groups . Similar carboxylated thiophene derivatives may show comparable performance but require experimental validation.

Key Research Findings

  • Mechanistic Insights: Uranium adsorption by ASBB occurs via monodentate coordination between UO₂²⁺ and -COO⁻ groups . Thiophene-acetic acid hybrids could leverage similar interactions for selective metal ion recovery.
  • Kinetics :
    • ASBB achieves adsorption equilibrium in 5 minutes , significantly faster than unmodified biochar (30 minutes) .

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